molecular formula C19H24N2O3 B5135384 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol CAS No. 415951-49-4

4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5135384
CAS RN: 415951-49-4
M. Wt: 328.4 g/mol
InChI Key: UQWPKHKNOLPHON-UHFFFAOYSA-N
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Description

4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential as a treatment for other neurological and psychiatric disorders. Additionally, research could focus on developing new analogs of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol with improved potency and selectivity for specific receptors.

Synthesis Methods

The synthesis of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-methoxyphenol with 1-(2-methoxyphenyl)piperazine in the presence of formaldehyde and hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to have potential applications in the treatment of various medical conditions. It has been studied for its antipsychotic, antidepressant, and anxiolytic effects. 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-16-7-8-18(22)15(13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPKHKNOLPHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385839
Record name 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415951-49-4, 5415-70-3
Record name 4-Methoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415951-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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